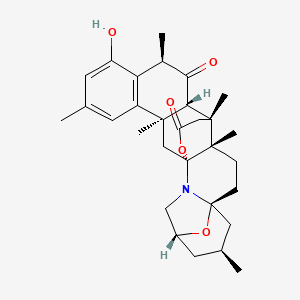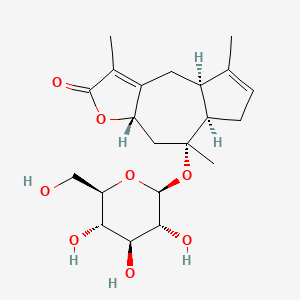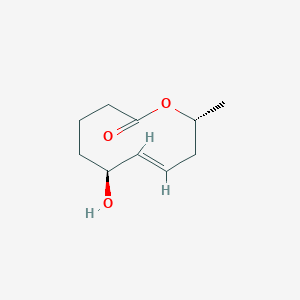
Stagonolide F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stagonolide F is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Wissenschaftliche Forschungsanwendungen
Phytotoxic Properties and Potential as a Mycoherbicide
Stagonolide F, along with other stagonolides, has been studied for its phytotoxic properties. Stagonospora cirsii, a fungal pathogen, produces stagonolides, which have been proposed as potential mycoherbicides for controlling weeds like Cirsium arvense. The production of these metabolites in both liquid and solid cultures by the fungus shows promise for their use in weed management. However, while stagonolide F exhibits certain phytotoxic activities, it is notably less toxic compared to other stagonolides like stagonolide H, which shows higher selectivity and effectiveness in inhibiting weed growth (Evidente et al., 2008).
Antifungal, Antibacterial, and Cytotoxic Activities
Stagonolide F has also been recognized for its antifungal, antibacterial, and cytotoxic properties. The synthetic production of stagonolide F has opened avenues for exploring its biological activities. Its potent activities against various strains make it a candidate for further research in pharmaceutical and biocontrol applications (Perepogu et al., 2009).
Synthesis and Structural Studies
Significant research has gone into the synthesis of stagonolide F. Various approaches, including ring-closing metathesis and asymmetric synthesis, have been employed to create this compound. These synthetic strategies are crucial for understanding the structural and functional aspects of stagonolide F, which are essential for its potential applications in various fields. The synthesis processes highlight the compound's complexity and the advancements in organic chemistry techniques (Chinnababu et al., 2014).
Eigenschaften
Produktname |
Stagonolide F |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(2R,4E,6S)-6-hydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O3/c1-8-4-2-5-9(11)6-3-7-10(12)13-8/h2,5,8-9,11H,3-4,6-7H2,1H3/b5-2+/t8-,9-/m1/s1 |
InChI-Schlüssel |
VKDMNNPYTXNZQZ-YQRQKROXSA-N |
Isomerische SMILES |
C[C@@H]1C/C=C/[C@H](CCCC(=O)O1)O |
Kanonische SMILES |
CC1CC=CC(CCCC(=O)O1)O |
Synonyme |
5-hydroxy-9-methyl-6-nonen-9-olide stagonolide F stagonolide-F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



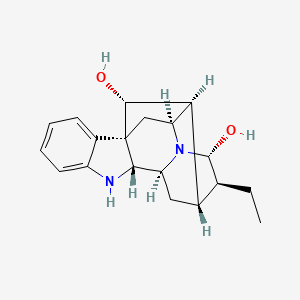

![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
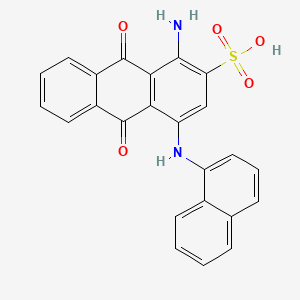
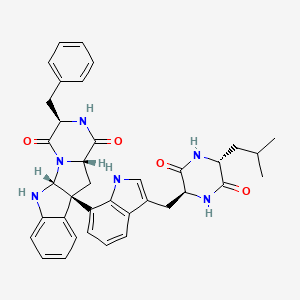
![[2H4]-5-MeO-DMT](/img/structure/B1263591.png)
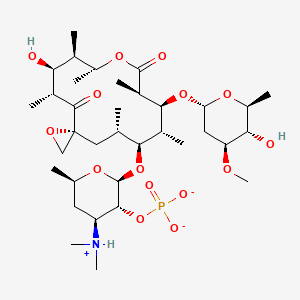
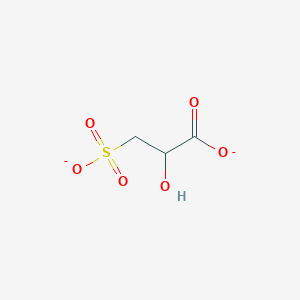
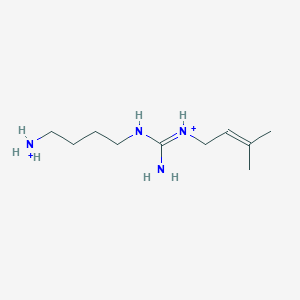
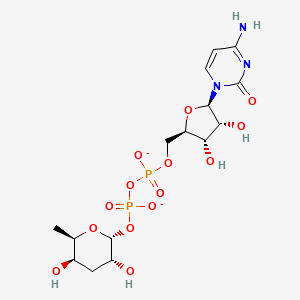
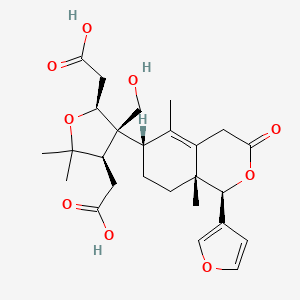
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
